molecular formula C17H14BrCl2NO4 B12457216 5-Bromo-2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoic acid

5-Bromo-2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoic acid

Katalognummer: B12457216
Molekulargewicht: 447.1 g/mol
InChI-Schlüssel: RRZGDYJJAHRENE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-[4-(2,4-dichlorophenoxy)butanamido]benzoic acid: is an organic compound with the molecular formula C15H10BrCl2NO4

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[4-(2,4-dichlorophenoxy)butanamido]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Amidation: The formation of an amide bond between the brominated benzoic acid and a butanamide derivative.

    Phenoxy Substitution: The attachment of the 2,4-dichlorophenoxy group to the butanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-[4-(2,4-dichlorophenoxy)butanamido]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-[4-(2,4-dichlorophenoxy)butanamido]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-[4-(2,4-dichlorophenoxy)butanamido]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms, along with the phenoxy group, contribute to its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-2-chlorobenzoic acid: Shares the bromine and benzoic acid structure but lacks the butanamido and phenoxy groups.

    5-Bromo-2,4-dichlorophenoxyacetic acid: Similar phenoxy and halogen groups but different overall structure.

    5-Bromo-2,4-dichloropyrimidine: Contains bromine and chlorine atoms but has a pyrimidine ring instead of a benzoic acid structure.

Uniqueness

5-Bromo-2-[4-(2,4-dichlorophenoxy)butanamido]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile reactivity and interaction with various molecular targets, making it valuable in research and industrial contexts.

Eigenschaften

Molekularformel

C17H14BrCl2NO4

Molekulargewicht

447.1 g/mol

IUPAC-Name

5-bromo-2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoic acid

InChI

InChI=1S/C17H14BrCl2NO4/c18-10-3-5-14(12(8-10)17(23)24)21-16(22)2-1-7-25-15-6-4-11(19)9-13(15)20/h3-6,8-9H,1-2,7H2,(H,21,22)(H,23,24)

InChI-Schlüssel

RRZGDYJJAHRENE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NC2=C(C=C(C=C2)Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.